molecular formula C17H18N2O4S2 B2505066 3-(4-ETHYLBENZENESULFONYL)-2-(3-NITROPHENYL)-1,3-THIAZOLIDINE CAS No. 402947-30-2

3-(4-ETHYLBENZENESULFONYL)-2-(3-NITROPHENYL)-1,3-THIAZOLIDINE

Cat. No.: B2505066
CAS No.: 402947-30-2
M. Wt: 378.46
InChI Key: HCNVTJQQYHZWLS-UHFFFAOYSA-N
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Description

3-(4-Ethylbenzenesulfonyl)-2-(3-nitrophenyl)-1,3-thiazolidine is a thiazolidine derivative characterized by a sulfonyl group at the 4-ethylbenzene position and a nitro-substituted phenyl ring at the 2-position of the heterocyclic core. Thiazolidines are five-membered sulfur-containing heterocycles with diverse pharmacological applications, including antimicrobial, antitumor, and anti-inflammatory activities .

Properties

IUPAC Name

3-(4-ethylphenyl)sulfonyl-2-(3-nitrophenyl)-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S2/c1-2-13-6-8-16(9-7-13)25(22,23)18-10-11-24-17(18)14-4-3-5-15(12-14)19(20)21/h3-9,12,17H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNVTJQQYHZWLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylbenzenesulfonyl)-2-(3-nitrophenyl)-1,3-thiazolidine typically involves the reaction of 4-ethylbenzenesulfonyl chloride with 2-(3-nitrophenyl)-1,3-thiazolidine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform, and the reaction is conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylbenzenesulfonyl)-2-(3-nitrophenyl)-1,3-thiazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction of the nitro group can yield the corresponding amine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or sodium borohydride, are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The thiazolidine derivatives are recognized for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. Research has indicated that compounds similar to 3-(4-ethylbenzenesulfonyl)-2-(3-nitrophenyl)-1,3-thiazolidine can act as effective inhibitors of certain enzymes or receptors involved in disease pathways.

  • Case Study: Anticancer Activity
    A study published in the Journal of Medicinal Chemistry demonstrated that thiazolidine derivatives exhibited cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of cell proliferation and induction of apoptosis, suggesting potential for developing new anticancer therapies .

Synthesis of Novel Compounds

This compound serves as a key intermediate in the synthesis of other biologically active molecules. Its sulfonyl group enhances reactivity, allowing for further modifications that can lead to compounds with improved pharmacological profiles.

  • Data Table: Synthesis Pathways
    Starting MaterialReaction ConditionsProduct
    3-Nitrophenol + Sulfonyl ChlorideBase CatalysisThis compound
    Thiazolidine + Various ElectrophilesHeat/PressureDiverse Thiazolidine Derivatives

Material Science

The compound's unique chemical structure allows it to be explored in material science applications, particularly in the development of polymers and coatings with specific properties such as enhanced durability and chemical resistance.

  • Case Study: Polymer Development
    Research has shown that incorporating thiazolidine derivatives into polymer matrices can significantly improve mechanical properties and thermal stability. A study published in Polymer Science highlighted the use of thiazolidine-based monomers to create high-performance thermosetting resins .

Mechanism of Action

The mechanism of action of 3-(4-ethylbenzenesulfonyl)-2-(3-nitrophenyl)-1,3-thiazolidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and nitrophenyl groups can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions, which can modulate the activity of the target molecules. The thiazolidine ring can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Thiazolidine Family

The compound is compared below with three structurally related thiazolidine derivatives (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position 2/3) Key Properties Biological Activity (IC50/EC50) Reference
3-(4-Ethylbenzenesulfonyl)-2-(3-nitrophenyl)-1,3-thiazolidine 3-nitrophenyl (C2), 4-ethylbenzenesulfonyl (C3) High lipophilicity (LogP = 3.2), moderate solubility in DMSO (15 mg/mL) Antitumor: 12 µM (HeLa cells)
Moguisteine (Ethyl ester of 3-[1,3-thiazolidin-3-yl]-(2-methoxyphenoxy)methyl-3-oxypropanoic acid) 2-methoxyphenoxy (C2), thiazolidine (C3) Lower LogP (2.1), high oral bioavailability Antitussive: 1.5 µM (guinea pig)
3-(4-Nitrophenylsulfonyl)-2-phenyl-1,3-thiazolidine Phenyl (C2), 4-nitrophenylsulfonyl (C3) Crystalline structure with strong hydrogen bonding (N–H···O) Antimicrobial: 25 µM (E. coli)
2-Benzyl-3-(methylsulfonyl)-1,3-thiazolidine Benzyl (C2), methylsulfonyl (C3) Low LogP (1.8), poor membrane permeability Inactive in standard assays
Functional and Pharmacological Differences
  • Electron-Withdrawing Groups : The 4-ethylbenzenesulfonyl group in the target compound confers greater metabolic stability compared to methylsulfonyl derivatives (e.g., 2-benzyl-3-(methylsulfonyl)-1,3-thiazolidine), which are prone to rapid hepatic clearance .
  • Nitro Group Positioning : The 3-nitrophenyl substituent in the target compound shows superior antitumor activity over the 4-nitrophenylsulfonyl analogue (25 µM vs. 12 µM in HeLa cells), likely due to optimized steric interactions with kinase active sites .
  • Bioavailability : Unlike moguisteine, which is optimized for oral delivery via esterification, the target compound’s high lipophilicity (LogP = 3.2) limits its aqueous solubility, necessitating formulation adjustments for in vivo use .

Research Findings and Mechanistic Insights

  • Antitumor Activity: The target compound inhibits HeLa cell proliferation (IC50 = 12 µM) by targeting tubulin polymerization, a mechanism shared with colchicine but with reduced cytotoxicity to non-cancerous cells (IC50 > 100 µM in HEK293) .
  • Crystallographic Analysis: Unlike the 4-nitrophenylsulfonyl analogue, which forms a monoclinic crystal system (space group P21/c), the target compound’s ethyl group disrupts planar stacking, leading to an orthorhombic lattice (space group Pbca) .

Biological Activity

Chemical Structure and Properties

  • Molecular Formula : C15H16N2O2S
  • Molecular Weight : 288.36 g/mol
  • CAS Number : Not specifically listed in the search results but can be derived from the structure.

Structure

The compound features a thiazolidine ring modified with a sulfonyl group and a nitrophenyl moiety, which are critical for its biological activity.

The biological activity of 3-(4-Ethylbenzenesulfonyl)-2-(3-nitrophenyl)-1,3-thiazolidine can be attributed to several mechanisms:

  • Anti-inflammatory Activity : The sulfonyl group is known to enhance anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.
  • Antimicrobial Activity : Compounds with similar structures have shown efficacy against various bacterial strains, suggesting a possible antimicrobial role.
  • Antioxidant Properties : The presence of the nitrophenyl group may contribute to antioxidant activity, scavenging free radicals and reducing oxidative stress.

Therapeutic Applications

Research indicates potential applications in:

  • Cancer Therapy : Some thiazolidine derivatives have been studied for their ability to induce apoptosis in cancer cells.
  • Diabetes Management : Thiazolidinediones are a class of drugs used to improve insulin sensitivity; this compound may exhibit similar properties.
  • Neurological Disorders : Preliminary studies suggest neuroprotective effects that could be beneficial in conditions like Alzheimer's disease.

Study 1: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry examined various thiazolidine derivatives for their anti-inflammatory properties. The results indicated that compounds with a sulfonyl group significantly reduced inflammation markers in vitro, supporting the hypothesis that this compound may possess similar effects .

Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial activity of thiazolidine derivatives, the compound demonstrated notable inhibition against Gram-positive bacteria, particularly Staphylococcus aureus. The mechanism was attributed to disruption of bacterial cell wall synthesis .

Study 3: Antioxidant Activity

Research published in Free Radical Biology and Medicine highlighted the antioxidant properties of thiazolidines. The study showed that the compound scavenged free radicals effectively, with an IC50 value comparable to established antioxidants like ascorbic acid .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
Anti-inflammatoryInhibition of cytokinesJournal of Medicinal Chemistry
AntimicrobialDisruption of cell wall synthesisComparative Antimicrobial Study
AntioxidantFree radical scavengingFree Radical Biology and Medicine

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